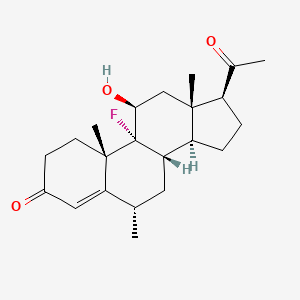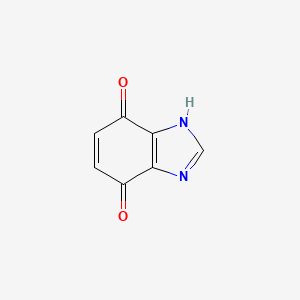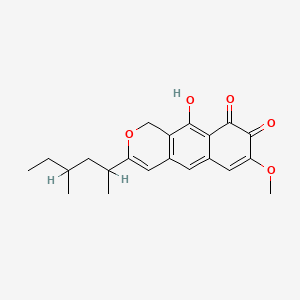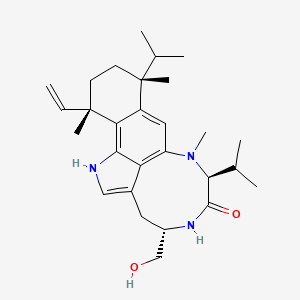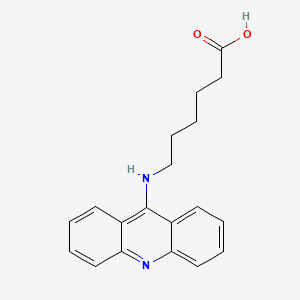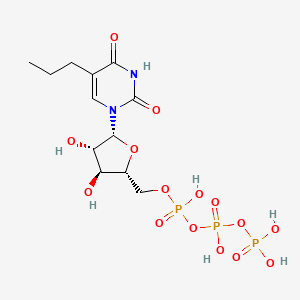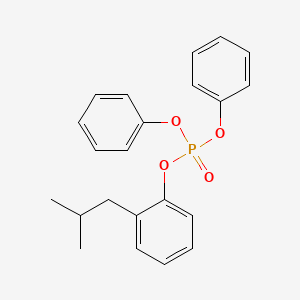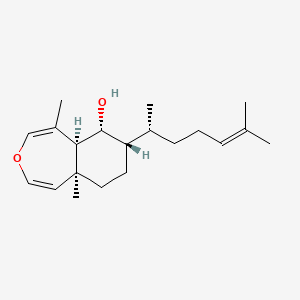
10-Hydroxy-undeca-2,4,6,8-tetraynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a natural product found in Mycena viridimarginata with data available.
Applications De Recherche Scientifique
Synthesis and Polymerization
10-Hydroxy-undeca-2,4,6,8-tetraynamide has been explored in the context of polymer synthesis. Notably, it's utilized in emulsion polymerization processes and the synthesis of nano-networks. For instance, the emulsion copolymerization of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, an acetal-type crosslinking agent comonomer, has been studied. The process involves analyzing aspects such as conversion, polymerization rate, particle size, and zeta potential. The resultant copolymers are highlighted for their potential as biomaterials due to their structural characteristics, which include the presence of the tetraoxaspiro cycle, rendering them suitable for drug delivery system applications (Nita, Chiriac, & Nistor, 2011). Additionally, a nano-network with dual temperature and pH responsiveness based on copolymers of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane has been synthesized. The copolymers exhibit sensitivity that is evidenced by variations in the hydrodynamic radius and zeta potential of polymeric particles in relation to pH (Chiriac, Nita, & Nistor, 2011).
Chemical Modification and Material Properties
Research also delves into chemical modification techniques to enhance material properties. For instance, poly(3-hydroxy undec-10-enoate) synthesized by feeding Pseudomonas oleovarans with 10-undecenoic acid has shown nearly 100% hydroxylation of double bonds via the hydroboration–oxidation reaction. Such modifications significantly influence material characteristics like molecular weight and decomposition temperatures, broadening the potential applications of these materials (Eroglu, Hazer, Ozturk, & Caykara, 2005).
Biodegradable Material Synthesis
The compound's potential in creating biodegradable materials is evident. Notably, the synthesis of cationic poly(beta-hydroxyalkanoates) with functionalities such as tertiary amine groups at physiological pH suggests applications in biodegradable nucleic acid delivery systems (Sparks & Scholz, 2008).
Propriétés
Numéro CAS |
83475-37-0 |
|---|---|
Nom du produit |
10-Hydroxy-undeca-2,4,6,8-tetraynamide |
Formule moléculaire |
C11H7NO2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
10-hydroxyundeca-2,4,6,8-tetraynamide |
InChI |
InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14) |
Clé InChI |
MGQYNHBGKXGGRA-UHFFFAOYSA-N |
SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
SMILES canonique |
CC(C#CC#CC#CC#CC(=O)N)O |
Synonymes |
10-hydroxy-undeca-2,4,6,8-tetraynamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-Ethyl-6-indolo[3,2-b]quinoxalinyl)acetic acid methyl ester](/img/structure/B1210817.png)
![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)
